Relative Reactivity Ranking: Phenyl Thioglycoside is the Most Reactive Aglycone in Direct Competition Experiments
In direct competition experiments under NIS/TfOH activation, phenyl thioglycosides were established as the most reactive aglycone class among six common thioglycoside donors. The experimentally determined relative reactivity order is: phenyl > tolyl > methyl > ethyl > isopropyl > 1-adamantyl . This ranking was obtained through competition experiments between pairs of thioglycoside donors bearing identical 2-O-benzoyl-3,4,6-tri-O-benzyl protection patterns and establishes that the phenyl aglycone in this target compound provides the highest reactivity ceiling within the series, enabling preferential activation over slower-reacting thioglycoside acceptors in one-pot assembly sequences .
| Evidence Dimension | Relative glycosyl donor reactivity (aglycone effect) |
|---|---|
| Target Compound Data | Phenyl thioglycoside = highest relative reactivity in the series |
| Comparator Or Baseline | Tolyl, methyl, ethyl, isopropyl, and 1-adamantyl thioglycosides — all lower reactivity in descending rank order |
| Quantified Difference | Phenyl-ranked first; 1-adamantyl-ranked last. Qualitative rank order established via competition experiments under NIS/TfOH activation |
| Conditions | N-iodosuccinimide (NIS) / triflic acid (TfOH) promoter system; competition experiments between donor pairs; multiple glycosyl acceptors tested |
Why This Matters
The phenyl aglycone confers the highest chemoselective activation latitude among common thioglycosides, which directly enables iterative one-pot oligosaccharide synthesis where a less reactive (e.g., ethyl) donor would require harsher activation conditions and risk premature activation.
- [1] H. H. Trinderup, T. L. P. Sandgaard, L. Juul-Madsen, H. H. Jensen, J. Org. Chem., 2022, 87, 4154–4167. DOI: 10.1021/acs.joc.1c03001. View Source
